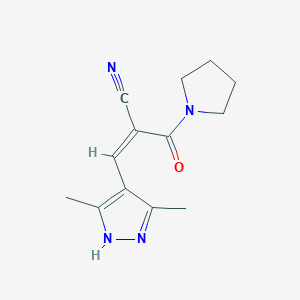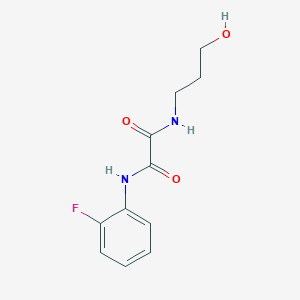
N-(4-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a novel molecule that may have potential applications in the field of medicinal chemistry. The structure of this compound suggests that it belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The presence of a bromophenyl group and a methoxyphenyl moiety within its structure could imply potential for interactions with biological targets, possibly through mechanisms such as enzyme inhibition or receptor modulation.
Synthesis Analysis
The synthesis of thiazole derivatives is well-documented in the literature. For instance, the synthesis of related compounds within the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family has been reported, where structure-activity relationships were explored, leading to the discovery of potent compounds against cancer cell lines . Similarly, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides has been achieved, with variations in the substituents providing selectivity towards certain biological receptors . These methods could potentially be adapted for the synthesis of the compound , although specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. This core structure is often modified with various substituents that can significantly alter the compound's biological activity. The presence of an acetamide group is a common feature in these molecules, which may play a role in their bioactivity .
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including substitutions, additions, and redox reactions, depending on the functional groups present in the molecule. The bromophenyl group in the compound could be reactive towards nucleophilic substitution reactions, while the acetamide moiety might be involved in hydrolysis under certain conditions. The thiazole ring itself can participate in electrophilic substitution reactions due to the electron-rich nature of the heterocycle .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect the compound's solubility, boiling and melting points, and stability. The lipophilicity of the molecule can be crucial for its pharmacokinetic properties, determining its absorption, distribution, metabolism, and excretion (ADME) profile. The specific properties of "N-(4-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" would need to be determined experimentally, but insights can be gained from related compounds, such as those with demonstrated good pharmacokinetic properties and in vitro potency against cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiviral Activities
Research involving structurally similar compounds to N-(4-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has shown promising anticancer and antiviral activities. For instance, compounds with thiazol-4-yl and methoxyphenyl components have demonstrated selective inhibition of leukemia cell lines and high activity against specific virus strains, highlighting their potential in developing new antiviral and anticancer therapies (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Antimicrobial and Hemolytic Activity
Another area of research focuses on the synthesis of derivatives with antimicrobial properties. Studies have synthesized and evaluated compounds for their antimicrobial effectiveness, providing a foundation for further investigation into their potential as novel antimicrobial agents. These compounds have been tested against a variety of microbial species, indicating a broad spectrum of activity and potential applications in fighting bacterial infections (Gul et al., 2017).
Antioxidant and Anti-inflammatory Properties
Research on compounds incorporating elements of thiazolidinone and acetamide has also explored their antioxidant and anti-inflammatory properties. Such studies are crucial for developing new treatments for conditions caused by oxidative stress and inflammation. Compounds with thiazol-4-yl and methoxyphenyl components have shown good antioxidant activity in various assays, suggesting their potential in creating antioxidant therapies (Koppireddi et al., 2013).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S2/c1-27-17-4-2-3-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUKWAUXWFJRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2533094.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)
![7-[Chloro(difluoro)methyl]-2-(4-phenylpiperazino)-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2533097.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2533100.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533101.png)
![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2533102.png)
![N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2533104.png)
![6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2533106.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2533112.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)